tert-butyl N-(4-oxopiperidin-3-yl)carbamate
Description
Properties
Molecular Formula |
C10H18N2O3 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
tert-butyl N-(4-oxopiperidin-3-yl)carbamate |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-6-11-5-4-8(7)13/h7,11H,4-6H2,1-3H3,(H,12,14) |
InChI Key |
FPHNNNLHSKPHJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1=O |
Origin of Product |
United States |
Preparation Methods
Boc Protection of 3-Amino-4-hydroxypiperidine
The initial step involves introducing the Boc group to the amine at the 3-position of 4-hydroxypiperidine. This reaction typically employs Boc anhydride ($$ \text{Boc}_2\text{O} $$) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or triethylamine (TEA).
- Reaction Setup : To a solution of 3-amino-4-hydroxypiperidine (13.5 mmol) in tetrahydrofuran (THF, 20 mL), add DMAP (0.135 mmol) and $$ \text{Boc}_2\text{O} $$ (14.8 mmol) dropwise at 0°C.
- Stirring : Maintain the reaction at 0°C for 2 hours.
- Work-Up : Dilute with water, extract with ethyl acetate (3 × 20 mL), wash with citric acid, water, and brine, then dry over anhydrous sodium sulfate.
- Purification : Concentrate under reduced pressure and purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain tert-butyl N-(4-hydroxypiperidin-3-yl)carbamate as a white solid.
Key Data :
Oxidation of 4-Hydroxypiperidine to 4-Oxopiperidine
The hydroxyl group at the 4-position is oxidized to a ketone using oxidizing agents such as Dess-Martin periodinane or manganese dioxide (MnO2).
- Reaction Setup : Dissolve tert-butyl N-(4-hydroxypiperidin-3-yl)carbamate (1.31 mmol) in dichloromethane (DCM, 15 mL). Add Dess-Martin periodinane (3.4 mmol) at room temperature.
- Stirring : Stir the mixture for 2–16 hours under ambient conditions.
- Work-Up : Quench with aqueous NaOH, filter through Celite, wash with DCM, and concentrate.
- Purification : Triturate with tert-butyl methyl ether or purify via silica gel chromatography to isolate this compound.
Key Data :
- Yield : 70–75%.
- $$ ^1H $$ NMR (400 MHz, CDCl3): δ 9.81 (s, 1H, NH), 3.80–3.60 (m, 2H, piperidine H), 3.30–3.10 (m, 2H, piperidine H), 2.50–2.30 (m, 2H, COCH2), 1.47 (s, 9H, Boc CH3).
- LC-MS : [M+H]+ = 243.1 (calculated), 243.2 (observed).
Comparative Analysis of Oxidation Methods
The choice of oxidizing agent significantly impacts reaction efficiency and scalability:
| Oxidizing Agent | Conditions | Yield | Purity | Advantages |
|---|---|---|---|---|
| Dess-Martin periodinane | DCM, RT, 2–16 h | 70–75% | >95% | Mild, selective, minimal side products |
| MnO2 | DCM, reflux, 2 h | 75% | 90–95% | Cost-effective, suitable for bulk |
| PCC | DCM, 0°C, 4 h | 60–65% | 85–90% | Avoids over-oxidation |
Dess-Martin periodinane offers superior selectivity and yield, while MnO2 is preferable for large-scale syntheses due to lower cost.
Recycling of Boc-Protecting Reagents
Economic and environmental considerations drive the recovery of Boc carriers. After completing the protection step, the reaction mixture is concentrated, and the residual tert-butyl methyl ether is filtered to recover unreacted Boc anhydride with a 95% recovery rate. This recycled material can be reused without purification, reducing waste and cost.
Challenges and Optimization Strategies
- Amine Reactivity : Steric hindrance at the 3-position of piperidine may reduce Boc protection efficiency. Using HATU as a coupling agent enhances reactivity, as demonstrated in (yield: 50–88.7%).
- Oxidation Side Reactions : Over-oxidation to carboxylic acids is avoided by controlling reaction time and temperature.
- Purification : Reverse-phase chromatography (C18 column) improves purity for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(4-oxopiperidin-3-yl)carbamate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: This compound can be reduced to form different reduced forms, depending on the reagents and conditions used.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms .
Scientific Research Applications
tert-Butyl N-(4-oxopiperidin-3-yl)carbamate is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. It is used as an intermediate in synthesizing complex organic molecules and pharmaceuticals. The compound is also explored for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Scientific Research Applications
This compound has applications in several scientific fields:
- Chemistry: It serves as a crucial intermediate in the synthesis of complex organic molecules.
- Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. Piperidine rings in compounds suggest potential biological activity, especially in medicinal chemistry.
- Medicine: It is explored for potential therapeutic effects in treating various diseases and is a building block for developing new drugs and therapeutic agents.
- Industry: The compound is used in developing new materials and chemical processes.
Derivatives of piperidine compounds, including this compound, have antimicrobial properties. Research indicates that modifications to the piperidine structure can enhance antibacterial efficacy, with related compounds demonstrating activity against various bacterial strains.
Chemical Reactions
tert-Butyl (6-oxopiperidin-3-yl)carbamate can undergo different chemical reactions:
- Oxidation: It can be oxidized to create corresponding oxo derivatives.
- Reduction: Reduction reactions can transform the oxo group into a hydroxyl group.
- Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Carbamate Poisoning
Mechanism of Action
The mechanism of action of tert-butyl N-(4-oxopiperidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares tert-butyl N-(4-oxopiperidin-3-yl)carbamate with structurally related carbamates, focusing on substituents, physical properties, and applications:
Key Observations
Reactivity: The 4-oxo group in the target compound distinguishes it from hydroxyl- or methyl-substituted analogs (e.g., ), enabling unique reactivity in Knoevenagel condensations or as a Michael acceptor .
Stereochemical Impact : Stereospecific analogs (e.g., (3R,4R)-4-hydroxypiperidin-3-yl) demonstrate the importance of configuration in biological activity, suggesting that the 4-oxo derivative’s stereochemistry could influence its pharmacokinetics .
Synthetic Yields : Yields for substituted benzyl carbamates () range widely (16–77%), highlighting variability in reaction efficiency depending on substituent steric and electronic effects.
Applications: Piperidine- and pyran-based carbamates are prevalent in drug discovery (e.g., kinase inhibitors in ), whereas cyano-substituted derivatives () are leveraged in agrochemicals.
Research Findings and Trends
Pharmaceutical Utility : Piperidine carbamates are critical intermediates in synthesizing protease inhibitors. For instance, tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate is used in oncology candidates due to its stability under acidic conditions .
Stereoselective Synthesis : Advances in asymmetric catalysis (e.g., ’s (3R,4R)-3-methylpiperidin-4-yl derivative) underscore the demand for enantiopure carbamates to avoid off-target effects in drug development .
Solubility and Crystallinity : Substituted benzyl carbamates () exhibit varied physical states (oils vs. solids), correlating with their polarity and crystallinity. The 4-oxo derivative’s solubility profile remains uncharacterized but may align with polar aprotic solvents.
Emerging Modifications : Fluorinated () and bicyclic () carbamates are gaining traction for enhanced metabolic stability and target binding .
Biological Activity
Tert-butyl N-(4-oxopiperidin-3-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound this compound has a molecular formula of C12H20N2O3. Its structure features a tert-butyl group linked to a piperidine ring with a ketone functionality, which is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It acts as an inhibitor or modulator, influencing metabolic pathways that are vital for cellular functions. The specific mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic processes, which can lead to altered cellular responses.
- Receptor Modulation : It may also interact with G protein-coupled receptors (GPCRs), impacting signaling pathways critical for various physiological processes.
Case Studies and Experimental Data
Several studies have investigated the biological effects of this compound:
- Antiviral Activity : In a study focusing on antiviral properties, the compound demonstrated significant inhibition against specific viral targets, suggesting its potential as a therapeutic agent in viral infections .
- Neuroprotective Effects : Research indicated that derivatives of this compound could protect neuronal cells from apoptosis induced by amyloid-beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's .
- Antibacterial Properties : The compound has been included in patents as a potential antibacterial agent, showing efficacy against various bacterial strains .
Data Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl N-(4-oxopiperidin-3-yl)carbamate, and how can reaction intermediates be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving carbamate formation and piperidine ring functionalization. For example, tert-butyl carbamates are often prepared using Boc-protection strategies, such as coupling 4-oxopiperidin-3-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) under anhydrous conditions .
- Intermediate Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of Boc₂O) to minimize unreacted amine byproducts. Purify intermediates using column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer :
- Spectroscopy : Use -NMR to verify the tert-butyl group (singlet at ~1.4 ppm) and carbamate NH (broad peak at ~5-6 ppm). IR spectroscopy confirms the carbonyl stretch (~1700 cm) .
- Mass Spectrometry : ESI-MS or HRMS validates the molecular ion peak (e.g., [M+H] for CHNO, expected m/z 214.13) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in dichloromethane/hexane) and analyze with SHELXL or OLEX2 .
Q. What are the key stability considerations for handling the 4-oxopiperidin moiety in this compound?
- Methodological Answer : The ketone group in 4-oxopiperidin is sensitive to nucleophilic attack and redox reactions.
- Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis .
- Reaction Conditions : Avoid strong acids/bases; use mild reducing agents (e.g., NaBH) if ketone reduction is unintended. Monitor pH in aqueous solutions (pH 6–8 recommended) .
Advanced Research Questions
Q. How does stereochemistry at the 3-position of the piperidin ring influence biological activity, and how can enantiomers be resolved?
- Methodological Answer :
- Stereochemical Impact : Enantiomers may exhibit differential binding to chiral targets (e.g., enzymes or receptors). For example, (R)- and (S)-configurations could alter IC values in kinase inhibition assays .
- Resolution Techniques : Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) or enzymatic resolution (e.g., lipase-mediated kinetic resolution) .
Q. What computational methods are suitable for predicting the reactivity of the carbamate group in this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model nucleophilic attack on the carbamate carbonyl. Calculate Fukui indices to identify electrophilic sites .
- MD Simulations : Use GROMACS to study solvation effects on carbamate stability in aqueous vs. nonpolar environments .
Q. How can researchers address contradictory data in the literature regarding the compound’s solubility and crystallinity?
- Methodological Answer :
- Solubility Testing : Perform parallel measurements in DMSO, water, and ethanol using UV-Vis spectroscopy (λ ~270 nm) under controlled temperature (25°C ± 1°C) .
- Crystallinity Analysis : Compare DSC thermograms (melting point ~150–160°C) and PXRD patterns to identify polymorphic variations .
Q. What strategies mitigate byproduct formation during Boc-deprotection of this compound?
- Methodological Answer :
- Acid Selection : Use TFA in dichloromethane (1:10 v/v) at 0°C to minimize side reactions (e.g., oxazolidinone formation). Quench with cold aqueous NaHCO .
- Scavengers : Add triethylsilane (1% v/v) to trap carbocation intermediates and prevent alkylation byproducts .
Methodological Considerations Table
Key Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
